molecular formula C20H26N4O B5687844 N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide

N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide

Cat. No. B5687844
M. Wt: 338.4 g/mol
InChI Key: IUSHAKVRHIXTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide, also known as CPPB, is a small molecule compound that has been developed as a selective antagonist for the nociceptin/orphanin FQ peptide (NOP) receptor. This receptor is a member of the opioid receptor family, but it has distinct pharmacological properties and functions. The development of CPPB has opened new avenues for research on the NOP receptor and its potential therapeutic applications.

Mechanism of Action

The NOP receptor is a G protein-coupled receptor that activates intracellular signaling pathways upon binding to its endogenous ligand, nociceptin/orphanin FQ peptide. The activation of the NOP receptor leads to the inhibition of neurotransmitter release, especially of dopamine and glutamate, which are involved in pain and reward processing. N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide acts as a competitive antagonist of the NOP receptor, preventing the binding of nociceptin/orphanin FQ peptide and thus blocking its downstream effects.
Biochemical and Physiological Effects:
The blockade of the NOP receptor by N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide has been shown to produce various biochemical and physiological effects, depending on the experimental conditions and the target tissues. In general, N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide increases the release of dopamine and glutamate in the brain, which can result in analgesia, antidepressant-like effects, and attenuation of drug-seeking behavior. However, N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide also produces some adverse effects, such as sedation, hypothermia, and motor impairment.

Advantages and Limitations for Lab Experiments

N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide has several advantages for lab experiments, such as its high selectivity and potency for the NOP receptor, its well-established synthesis and characterization, and its availability as a commercial product. However, N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide also has some limitations, such as its poor solubility in aqueous media, its short half-life in vivo, and its potential off-target effects on other receptors or enzymes.

Future Directions

N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide has opened new research directions for the study of the NOP receptor and its potential therapeutic applications. Some of the future directions include:
1. Development of more selective and potent NOP receptor antagonists, based on the structural features of N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide and other related compounds.
2. Investigation of the role of the NOP receptor in various physiological and pathological conditions, such as chronic pain, anxiety, depression, and drug addiction.
3. Evaluation of the efficacy and safety of N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide and other NOP receptor antagonists in clinical trials, for the treatment of these conditions.
4. Elucidation of the molecular mechanisms underlying the pharmacological effects of NOP receptor antagonists, using advanced techniques such as structural biology, proteomics, and genomics.
5. Identification of new endogenous ligands for the NOP receptor, and their potential therapeutic applications.
Conclusion:
N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide, or N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide, is a selective antagonist for the nociceptin/orphanin FQ peptide (NOP) receptor, which has distinct pharmacological properties and functions. N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide has been extensively studied in vitro and in vivo, and it has opened new avenues for research on the NOP receptor and its potential therapeutic applications. N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide has several advantages and limitations for lab experiments, and it requires further investigation to elucidate its molecular mechanisms and clinical potential.

Synthesis Methods

The synthesis of N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide involves several chemical steps, starting from commercially available starting materials. The key intermediate is a pyrazole derivative, which is then coupled with a piperidine amine and a benzoyl chloride to form the final product. The synthesis has been optimized to achieve high yields and purity, and the compound has been characterized by various analytical techniques.

Scientific Research Applications

N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide has been extensively studied in vitro and in vivo to investigate its pharmacological properties and potential therapeutic applications. It has been shown to be a selective antagonist for the NOP receptor, with high affinity and potency. The NOP receptor is involved in various physiological processes, such as pain modulation, stress response, anxiety, and addiction. Therefore, N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide has been tested in animal models of these conditions to evaluate its efficacy and safety.

properties

IUPAC Name

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-24(13-18-11-19(23-22-18)15-6-7-15)20(25)16-8-4-14(5-9-16)17-3-2-10-21-12-17/h4-5,8-9,11,15,17,21H,2-3,6-7,10,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSHAKVRHIXTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=NN1)C2CC2)C(=O)C3=CC=C(C=C3)C4CCCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.